(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide

Wittig reaction Asymmetric synthesis Ezetimibe

(4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide (CAS 50479-11-3; synonym: [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide) is a quaternary phosphonium salt of the (alkoxycarbonyl)alkyltriphenylphosphonium halide class. It possesses a four-carbon alkyl spacer between the triphenylphosphonium center and the terminal ethyl ester group (molecular formula C₂₄H₂₆BrO₂P; MW 457.35 g/mol).

Molecular Formula C24H27BrO2P+
Molecular Weight 458.3 g/mol
Cat. No. B12060026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide
Molecular FormulaC24H27BrO2P+
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br
InChIInChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;
InChIKeyJPZMNVPVVYVXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide: Comparative Baseline Profile Among ω-Ester Phosphonium Salts


(4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide (CAS 50479-11-3; synonym: [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide) is a quaternary phosphonium salt of the (alkoxycarbonyl)alkyltriphenylphosphonium halide class. It possesses a four-carbon alkyl spacer between the triphenylphosphonium center and the terminal ethyl ester group (molecular formula C₂₄H₂₆BrO₂P; MW 457.35 g/mol) . As a phosphonium hydrobromide salt, it serves as a shelf-stable ylide precursor, undergoing deprotonation at the α-carbon to generate a nucleophilic Wittig reagent for stereoselective alkene formation . It is commercially catalogued as a research reagent with standard purity specifications of ≥95% and an experimentally determined melting point of 165–167 °C .

Why (4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide Cannot Be Indiscriminately Substituted for Homologous ω-Ester Phosphonium Salts


Although all (alkoxycarbonyl)alkyltriphenylphosphonium hydrobromide salts share a common phosphonium bromide head group and an α-carbonyl functionality that enables ylide formation, their thermal decomposition pathways, physical properties, and chain-length-dependent reactivity profiles preclude interchangeable use in synthetic protocols. For example, phosphobetaine alkylation studies have established that the reaction pathways of (alkoxycarbonyl)alkyltriphenylphosphonium halides are sensitive to the alkyl spacer length, while thermal decomposition studies show that transylidation yields vary significantly with the steric bulk around the ester alkyl group [1][2]. Industrial procurement guidelines indicate that ester-chain-length impurities can alter Wittig olefination yields and product stereochemistry standards in pharmaceutical intermediate syntheses, making exact chain-length specification a critical quality criterion for GMP-regulated manufacturing .

Specific Quantitative Evidence Guide for (4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide vs. Homologous Phosphonium Bromide Analogs


Ezetimibe Synthesis: Exclusive Chain-Length Requirement for (4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide in Asymmetric Wittig Coupling

In the industrial asymmetric synthesis of ezetimibe, the Wittig coupling step requires a phosphonium ylide bearing precisely a four-carbon spacer with a terminal ethoxycarbonyl group. The target compound, (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide (C4 spacer), provides this exact functionality. Use of the shorter-chain homolog, (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide (C2 spacer; CAS 42843-94-7), would generate an alkene product lacking the requisite methylene unit for subsequent chiral auxiliary-directed asymmetric reduction, thereby rendering the resulting intermediate unsuitable for ezetimibe core construction . Similarly, the longer-chain analog, (5-ethoxy-5-oxopentyl)triphenylphosphonium bromide (C4 spacer from phosphonium to ester; CAS 118026-77-0), would introduce an extra methylene, altering the spatial relationship between the ester and the β-lactam ring-forming site. Patent literature explicitly specifies the C4-ethoxycarbonyl phosphonium salt as the requisite Wittig coupling partner for this synthetic route, confirming that chain-length identity is not interchangeable .

Wittig reaction Asymmetric synthesis Ezetimibe

Maresin 1 Total Synthesis: Target Compound as Requisite Wittig Coupling Partner for Anti-inflammatory Lipid Mediator Construction

The total synthesis of maresin 1—a potent anti-inflammatory and pro-resolving lipid mediator derived from docosahexaenoic acid—explicitly employs (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide as the Wittig reactant for introducing the ω-terminal ester functionality [1]. The 10-step synthesis achieving 7% overall yield depends on the precise C4 ethoxycarbonyl chain length to install the correct terminal carboxylic acid precursor after ester hydrolysis. Neither the C2 homolog (CAS 42843-94-7) nor the C5 homolog (CAS 118026-77-0) can substitute without altering the chain length of the resulting maresin 1 structure, which would compromise its biological recognition at the maresin 1 receptor .

Maresin 1 Lipid mediator Total synthesis

Thermal Decomposition Pathway Selectivity: C4-Ethyl Ester Exhibits Distinct Transylidation Behavior Relative to Methyl and t-Butyl Homologs

Systematic thermolysis studies of triphenylphosphonium alkyl ester bromide salts in the molten state at 130 and 225 °C established that thermal decomposition pathways are governed by the steric accessibility of the ester alkyl group [1]. Methyl esters (R = CH₃) undergo initial halide attack at the methyl group to generate methyl halide and the parent ylide (Ph₃P=CH₂), which subsequently participates in transylidation. In contrast, ethyl esters—the class to which (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide belongs—react with halide ion functioning as a base, producing the ylide that is protonated by HX or participates in transylidation. The t-butyl ester uniquely generates Ph₃P⁺-CH₃X⁻ with no transylidation products. These pathway differences directly affect the final product composition and the proportion of undesired triphenylphosphine oxide (Ph₃P=O) generated, which impacts Wittig reaction yield and purification complexity [1][2].

Thermal decomposition Phosphonium ester Transylidation

Spirocyclic GPR119 Agonist Synthesis: Target Compound as Preferred Wittig Intermediate with Quantifiable Purity Specifications

(4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide has been specifically documented as a reactant in the synthesis of spirocyclic GPR119 agonists, a class of investigational antidiabetic agents that stimulate glucose-dependent insulin secretion . GPR119 pharmacophore construction requires precise spatial presentation of the terminal ester for subsequent spirocyclization. The literature does not identify the C2 or C5 homologs as interchangeable for this application. Commercial suppliers offering this compound for GPR119 agonist research specify purity levels of 95–97% as determined by HPLC and precipitation titration, which are verified through batch-specific certificates of analysis .

GPR119 agonist Spirocyclic compound Diabetes research

Physical Property Differentiation: Melting Point and Molecular Weight as Identity Markers for Quality Control

The target compound, (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide (C24H26BrO2P, MW 457.35), exhibits a melting point of 165–167 °C (lit.) . In comparison, the shorter-chain homolog (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide (C23H24BrO2P, MW 443.31) and the longer-chain analog (5-ethoxy-5-oxopentyl)triphenylphosphonium bromide (C25H28BrO2P, MW 471.37) are distinguishable by these physical constants . Melting point depression or broadening serves as a simple yet effective quality control indicator for detecting contamination by chain-length homologs, which may arise from incomplete purification during manufacture. The molecular weight difference of approximately 14 g/mol between adjacent homologs (corresponding to one methylene unit) allows unambiguous identification by mass spectrometry, providing an orthogonal analytical confirmation of identity that is relevant for GMP documentation .

Melting point Purity specification Quality control

Hygroscopicity and Storage Stability: Recommended Handling Conditions for Reproducible Wittig Ylide Generation

According to supplier technical specifications, (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is classified as hygroscopic and requires storage under inert gas at room temperature (recommended <15 °C in a cool, dark place) . This hygroscopicity is significant because water uptake can compromise ylide generation efficiency: the presence of water quenches the ylide or partially hydrolyzes the ester group, leading to batch-to-batch variability in Wittig reaction yields. The compound is supplied as a white to light yellow powder or crystalline solid with confirmed purity by both HPLC and precipitation titration (min. 95.0%) . These defined purity metrics and storage requirements, when rigorously followed, provide a quantifiable basis for the compound's reliable performance in stereoselective Wittig olefination reactions.

Hygroscopicity Storage stability Ylide generation

Best Research and Industrial Application Scenarios for (4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide Based on Differentiated Evidence


Pharmaceutical Intermediate Manufacturing: Stereoselective C=C Bond Formation in Ezetimibe API Production

Industrial-scale production of ezetimibe, an antihypercholesterolemic active pharmaceutical ingredient (API), requires (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide as the Wittig coupling partner to install the correctly configured α,β-unsaturated ester intermediate prior to asymmetric hydrogenation . The four-carbon spacer between the phosphonium center and the ethyl ester is a structural requirement rather than a preference: shorter- or longer-chain homologs would generate intermediates that diverge from the validated synthetic route at the regioisomeric level. Procuring this exact compound eliminates route revalidation costs and ensures consistency with established process chemistry parameters such as reaction stoichiometry, solvent systems, and crystallization protocols .

Specialized Lipid Mediator Synthesis: Total Synthesis of Maresin 1 for Inflammation Resolution Research

Maresin 1 (macrophage mediator in resolving inflammation) is a DHA-derived lipid mediator synthesized via a 10-step convergent route that uses (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide as the Wittig reagent to introduce the terminal ester chain [1]. The 7% overall yield of this synthesis reflects the complexity of the target molecule, and any alteration in chain length introduced by using an alternative phosphonium salt would lead to a structurally mismatched product. Laboratories engaged in resolution pharmacology and specialized pro-resolving mediator research should specify this compound by CAS number to ensure the structural integrity of the target maresin 1 molecule [1].

Medicinal Chemistry: GPR119 Agonist and Azadirachtin Intermediate Construction

The target compound serves as a key synthetic intermediate for spirocyclic GPR119 agonists (investigational glucose-lowering agents for type 2 diabetes) and for constructing the cyclic acetal intermediate of azadirachtin, a complex tetranortriterpenoid natural product . In both applications, the C4 chain length is specified by the published synthetic strategy, and the commercial availability of the compound at certified purity (≥95% by HPLC) allows medicinal chemistry groups to initiate synthesis without in-house phosphonium salt preparation and purification. The documented use of this specific compound in multiple distinct synthetic applications supports its procurement as a versatile building block for laboratory-scale medicinal chemistry programs .

Catechin Metabolite Synthesis: Preparation of 5-(3,4,5-trihydroxyphenyl)valeric Acid

(4-Ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide has also been employed in the synthesis of 5-(3,4,5-trihydroxyphenyl)valeric acid, a catechin metabolite relevant to polyphenol metabolism studies . The length of the carbon chain introduced by this phosphonium salt directly determines the valeric acid skeleton of the product. Use of a shorter-chain homolog (e.g., C2) would produce a propionic acid analog rather than valeric acid, while a longer chain (e.g., C5) would generate a caproic acid derivative—both representing different compounds with distinct biological profiles. Researchers studying polyphenol biochemistry and catechin metabolism should specify this phosphonium salt to obtain the correct valeric acid metabolite structure .

Quote Request

Request a Quote for (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.